9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
This compound is a purine derivative featuring a methyl group at the N9 position and a substituted octahydropyrrolo[3,4-c]pyrrole moiety at the C6 position. The latter is functionalized with a 3,4,5-trimethoxybenzoyl group, which confers unique electronic and steric properties. The trimethoxybenzoyl group introduces three methoxy substituents in a symmetric arrangement, likely influencing solubility, metabolic stability, and intermolecular interactions such as π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-26-12-25-18-20(26)23-11-24-21(18)27-7-14-9-28(10-15(14)8-27)22(29)13-5-16(30-2)19(32-4)17(6-13)31-3/h5-6,11-12,14-15H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYPKFUKJRANMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
It has been observed that tmp-bearing compounds can inhibit the function of various proteins and enzymes, leading to a variety of bioactivity effects. For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin.
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties. These diverse properties suggest that the compound may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations. This suggests that the compound may have significant molecular and cellular effects.
Biological Activity
9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound belonging to the purine family. Its unique structure incorporates a purine core along with various functional groups, which enhances its potential biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₂₃N₅O₄, with a molecular weight of approximately 438.20 g/mol. The presence of the trimethoxybenzoyl group and an octahydropyrrolo moiety suggests significant interactions with biological targets, making it a candidate for medicinal chemistry applications.
Research indicates that compounds with purine structures often exhibit significant biological activities. The mechanisms through which this compound may exert its effects include:
- Receptor Interaction : The structural complexity allows for interactions with various receptors involved in cellular signaling pathways.
- Antioxidant Activity : Similar purine derivatives have been shown to possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : Analogous compounds have demonstrated protective effects on dopaminergic neurons, suggesting potential applications in neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-methylpurine | Simple methyl substitution on purine | Antiviral activity |
| 7-methylxanthine | Methyl group on xanthine structure | Caffeine-like effects |
| 6-thioguanine | Thiol substitution on guanine | Anticancer properties |
| 8-hydroxyadenosine | Hydroxyl group at position 8 | Role in oxidative stress |
The unique combination of substituents in this compound enhances its potential as a therapeutic agent compared to simpler analogs.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar purine derivatives. For example:
- Neuroprotective Studies : Research on beta-carbolines like 9-methyl-beta-carboline (9-Me-BC) has shown that these compounds can stimulate the expression of neurotrophic factors and protect dopaminergic neurons from toxicity. They also reduce inflammatory responses by inhibiting microglial activation .
- Anticancer Potential : Compounds structurally related to purines have been investigated for their anticancer properties. For instance, 6-thioguanine has been utilized in cancer treatment due to its ability to interfere with DNA synthesis .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of purines often exhibit anticancer properties. The compound's structural components may enhance its interaction with cellular targets involved in cancer proliferation. For example:
- Mechanism of Action : It is hypothesized that the compound may inhibit specific kinases or enzymes that are overexpressed in cancer cells, leading to reduced cell survival and proliferation.
- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a potential pathway for this compound's efficacy.
Neurological Disorders
The unique structural features of this compound may also position it as a candidate for treating neurological disorders:
- Neuroprotective Effects : Compounds with purine structures have been associated with neuroprotective effects, potentially mitigating damage from oxidative stress.
- Research Findings : Animal models of neurodegenerative diseases have shown positive outcomes when treated with purine derivatives, indicating that this compound could be further investigated for similar applications.
Anti-inflammatory Properties
The presence of the trimethoxybenzoyl group may impart anti-inflammatory effects:
- Inflammation Pathways : By modulating inflammatory pathways, the compound could reduce symptoms associated with chronic inflammatory diseases.
- Experimental Evidence : Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism through which this compound might exert similar effects.
Data Tables
| Application Area | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Anticancer Activity | Inhibition of kinases | Induction of apoptosis in cancer cells |
| Neurological Disorders | Neuroprotection from oxidative stress | Improved cognitive function in models |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduction of chronic inflammation symptoms |
Case Studies
- Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that a structurally similar purine derivative significantly inhibited tumor growth in xenograft models. The study highlighted the importance of specific structural features for enhancing bioactivity.
- Neuroprotection Research : Another research effort explored the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated a marked reduction in neuroinflammation and improved cognitive outcomes.
- Inflammation Modulation : Clinical trials assessing the anti-inflammatory properties of benzoyl-substituted purines revealed promising results in reducing markers of inflammation in patients with rheumatoid arthritis.
Comparison with Similar Compounds
Structural Analogues
9-Ethyl-6-{5-[(3-Methylphenyl)Methanesulfonyl]-Octahydropyrrolo[3,4-c]Pyrrol-2-yl}-9H-Purine (BI99759)
- Substituents :
- N9: Ethyl group (vs. methyl in the target compound).
- C6: Methanesulfonyl group linked to a 3-methylphenyl ring (vs. trimethoxybenzoyl).
- Key Differences :
- The ethyl group may enhance lipophilicity but reduce metabolic stability due to increased steric bulk.
- The sulfonyl group in BI99759 is electron-withdrawing, contrasting with the electron-rich trimethoxybenzoyl group in the target compound. This difference could alter binding modes in enzyme-active sites .
6-(3,5-Dimethoxybenzylamino)-9-(Oxan-2-yl)-9H-Purine
- Substituents: N9: Tetrahydropyranyl (oxan-2-yl) group (vs. methyl). C6: 3,5-Dimethoxybenzylamino group (vs. pyrrolo-pyrrole-linked trimethoxybenzoyl).
- The absence of the pyrrolo-pyrrole scaffold simplifies the structure, likely diminishing conformational stability and target selectivity .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
